molecular formula C13H8FN3O2 B2910728 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1518353-53-1

2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

Cat. No.: B2910728
CAS No.: 1518353-53-1
M. Wt: 257.224
InChI Key: FVGYSLUNSWRLDJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features the [1,2,4]triazolo[1,5-a]pyridine core structure, a privileged heterocyclic system recognized for its significant role in designing biologically active molecules . The 6-carboxylic acid functional group provides a versatile handle for synthetic modification, allowing researchers to create amide, ester, and other derivatives for structure-activity relationship (SAR) studies . The 4-fluorophenyl substituent at the 2-position is a common pharmacophore that can influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets . Derivatives of the [1,2,4]triazolo[1,5-a]pyridine scaffold have demonstrated a wide spectrum of pharmacological activities in scientific literature, highlighting the research value of this core structure. These activities include serving as potent inhibitors of protein kinases such as TGF-β type I receptor (ALK5) for cancer immunotherapy and antifibrotic therapy , acting as antimycobacterial agents , and functioning as key components in compounds with potential applications for disorders of the central nervous system, respiratory system, and cardiovascular system . The synthetic route to such triazolopyridine frameworks can be achieved via modern, efficient methods such as metal-free microwave-assisted synthesis, which offers advantages in yield and efficiency . This product is intended for use as a building block in the discovery and development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-4-1-8(2-5-10)12-15-11-6-3-9(13(18)19)7-17(11)16-12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGYSLUNSWRLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-fluorobenzoyl chloride with 2-aminopyridine to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the triazole ring

Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in efficient formation of the triazolo[1,5-A]pyridine core . This approach is eco-friendly and scalable, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives such as carboxylates.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution with amines or thiols.

Major Products: The major products formed from these reactions include various substituted triazolo[1,5-A]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amide or ester groups, enhancing binding affinity and specificity. The fluorophenyl group contributes to the compound’s lipophilicity and ability to penetrate biological membranes. Pathways involved may include inhibition of kinases or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Triazolopyridine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Key Properties Biological Activity Reference
Target Compound 2-(4-Fluorophenyl), 6-carboxylic acid Enhanced lipophilicity due to fluorophenyl group; carboxylic acid enables conjugation Potential antiparasitic or anti-inflammatory applications (inferred from structural analogues)
Compound 3 () 3-(Difluoromethyl)pyridinyl, 6-carboxamide Increased electron-withdrawing effects from difluoromethyl group Kinetoplastid inhibitor (IC₅₀ values not provided)
Compound 4 () 3-Chloropyridinyl, 6-carboxamide Chlorine substituent enhances halogen bonding Moderate activity against kinetoplastids
Compound 7 () 2-(Chloro-6-fluorobenzyl)sulfanyl, 7-(4-fluorophenyl) Sulfur linkage increases molecular weight (MW: ~450 g/mol) Unknown activity; structural rigidity may affect binding
Compound 22 () 8-Amino-2-aryl, 6-carboxamide Amino group improves solubility and A2a receptor affinity High A2a receptor binding (Ki < 100 nM)

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity: The 4-fluorophenyl group in the target compound likely increases logP compared to non-fluorinated analogues, enhancing membrane permeability.
  • Solubility : The carboxylic acid group improves aqueous solubility relative to ester or amide derivatives (e.g., ’s carboxamides) .
  • Synthetic Accessibility : Suzuki coupling is a common method for introducing aryl groups (), whereas sulfur-containing analogues () require thiol-alkylation steps, complicating synthesis .

Research Implications

The structural versatility of triazolopyridine-6-carboxylic acid derivatives makes them valuable scaffolds in drug discovery. The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability, while the carboxylic acid enables modular derivatization. Future studies should explore:

  • Structure-Activity Relationships (SAR) : Systematic variation of substituents at positions 2 and 4.
  • In Vivo Efficacy : Testing in disease models relevant to kinetoplastid infections or inflammatory disorders.

This comparative analysis highlights the importance of substituent-driven optimization in triazolopyridine-based drug design.

Biological Activity

2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to other triazole derivatives known for their potential therapeutic applications, particularly in cancer and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{8}F_{N}_{5}O_{2}, with a molecular weight of 243.21 g/mol. The compound features a triazole ring fused to a pyridine structure, which is critical for its biological activity.

Research indicates that compounds containing the triazolo-pyridine scaffold exhibit various mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to inhibit p38 MAP kinase, which plays a significant role in inflammatory responses and autoimmune diseases. Inhibitors of this kinase can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting potential for treating conditions like rheumatoid arthritis .
  • Anticancer Activity : The triazolo-pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, structural modifications have led to enhanced potency against indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune evasion in tumors .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Activity IC50 Value (µM) Cell Line Reference
p38 MAPK Inhibition0.05Adjuvant-induced arthritis model
Cytotoxicity10A375 (melanoma)
IDO1 Inhibition0.9Various cancer cells

Case Studies

  • Rheumatoid Arthritis Model :
    A study demonstrated that derivatives of the compound significantly reduced inflammation in an adjuvant-induced arthritis model by inhibiting p38 MAPK activity. This suggests a pathway for developing anti-inflammatory drugs based on this scaffold .
  • Cancer Treatment :
    In vitro studies showed that modifications to the triazolo-pyridine structure increased potency against melanoma cells through enhanced IDO1 inhibition. These findings highlight the potential for developing new cancer therapies targeting metabolic pathways involved in tumor growth and immune suppression .

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